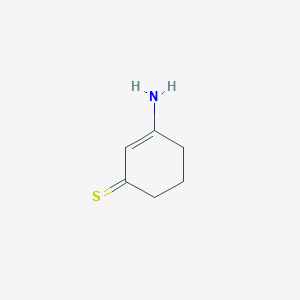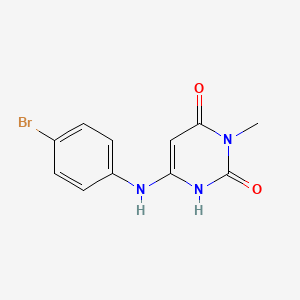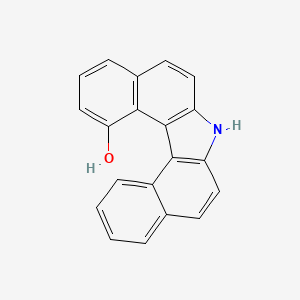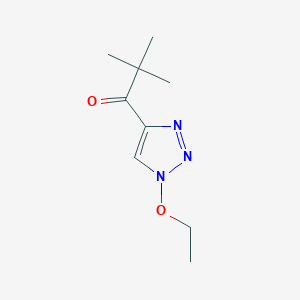
3-Aminocyclohex-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminocyclohex-2-ene-1-thione is an organic compound characterized by a cyclohexene ring with an amino group at the third position and a thione group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohex-2-ene-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with thiourea in the presence of a base, such as sodium hydroxide, to form the desired thione compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminocyclohex-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Applications De Recherche Scientifique
3-Aminocyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Aminocyclohex-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminocyclohex-2-enone: Similar structure but with a carbonyl group instead of a thione.
Cyclohex-2-en-1-thione: Lacks the amino group, affecting its reactivity and applications.
3-Aminocyclohexanone: Saturated analog with different chemical properties.
Uniqueness
3-Aminocyclohex-2-ene-1-thione is unique due to the presence of both an amino group and a thione group on the cyclohexene ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
106055-09-8 |
|---|---|
Formule moléculaire |
C6H9NS |
Poids moléculaire |
127.21 g/mol |
Nom IUPAC |
3-aminocyclohex-2-ene-1-thione |
InChI |
InChI=1S/C6H9NS/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 |
Clé InChI |
RNEBOUHJCYXQRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=S)C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)




